1,2,3,4-Tetrahydroquinolin-7-amine Hydrochloride (CAS 1309976-14-4): A Privileged Scaffold for Advanced Drug Discovery
1,2,3,4-Tetrahydroquinolin-7-amine Hydrochloride (CAS 1309976-14-4): A Privileged Scaffold for Advanced Drug Discovery
Executive Summary
1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride (CAS 1309976-14-4)[1] is a highly versatile, bicyclic building block utilized extensively in modern medicinal chemistry. Featuring a rigidified aniline bioisostere, the tetrahydroquinoline (THQ) core is recognized as a [2] due to its profound biological activity and structural predictability. It serves as a foundational element for synthesizing a wide array of bioactive molecules, including potent kinase inhibitors (such as [3]), epigenetic modulators, and G-protein-coupled receptor (GPCR) ligands. This technical guide explores the physicochemical profiling, structural dynamics, and validated experimental workflows for incorporating this intermediate into drug development pipelines.
Physicochemical Profiling & Structural Dynamics
The compound is typically supplied as a hydrochloride or dihydrochloride salt to enhance bench stability and aqueous solubility[4]. The THQ core provides a unique conformational restriction compared to acyclic anilines, locking the nitrogen lone pair into a specific trajectory. This rigidification reduces the entropic penalty upon target binding and improves metabolic stability by blocking metabolically labile sites typically found in flexible aromatic amines.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride
| Property | Value / Specification |
| CAS Number | 1309976-14-4[1] |
| Molecular Formula | C9H14Cl2N2 (Dihydrochloride salt)[1] |
| Molecular Weight | 221.13 g/mol [4] |
| SMILES | NC1=CC2=C(CCCN2)C=C1.[H]Cl.[H]Cl[1] |
| Appearance | Solid powder (typically off-white to pale brown) |
| Storage Conditions | Sealed in dry, room temperature (or inert atmosphere)[4] |
| Primary Reactivity Sites | C7-Primary Amine, N1-Secondary Amine |
Mechanistic Utility in Medicinal Chemistry
The strategic value of 1,2,3,4-tetrahydroquinolin-7-amine lies in its orthogonal reactivity profile. The molecule possesses two distinct nucleophilic centers that can be selectively functionalized:
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The 7-Amino Group (Primary Amine): Highly reactive and sterically accessible. It is the primary site for amide, urea, and sulfonamide couplings. When converted to an amide, it frequently acts as a critical hydrogen-bond donor/acceptor pair in the hinge-binding region of kinases[3].
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The 1-Position (Secondary Amine): Embedded within the saturated ring, this amine is less nucleophilic due to steric hindrance and conjugation with the aromatic ring. It can be functionalized via reductive amination or Buchwald-Hartwig cross-coupling to explore the solvent-exposed regions of a target protein.
Bifurcated reactivity workflow of the THQ scaffold.
Experimental Workflows
Protocol 1: HATU-Mediated Amide Coupling at the 7-Amino Position
To functionalize the 7-amino group while leaving the 1-position intact, HATU is the preferred coupling reagent due to its rapid kinetics and high efficiency, which [5].
Causality & Rationale: The hydrochloride salt must be neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which then undergoes [6].
Step-by-Step Procedure:
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Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL/mmol)[7].
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Activation: Add DIPEA (3.0–5.0 equivalents) to the solution. Stir at room temperature for 15–30 minutes to ensure [7].
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Coupling: Add 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride (1.0 equivalent) to the pre-activated mixture[5].
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Monitoring: Stir the reaction at room temperature for 2–6 hours. Monitor progression via LC-MS or TLC (typically using a DCM/MeOH eluent system)[6].
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Work-Up: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 10% citric acid, water, and brine to remove residual DMF and DIPEA[6].
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Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol 2: Reductive Amination at the 1-Position
Once the 7-position is protected or functionalized, the secondary amine at the 1-position can be elaborated to optimize pharmacokinetic properties.
Step-by-Step Procedure:
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Imine Formation: Dissolve the 7-functionalized THQ intermediate (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous Dichloroethane (DCE).
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Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature.
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Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to selectively reduce the iminium ion without reducing the unreacted aldehyde.
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Isolation: Stir for 12 hours. Quench with 1N NaOH, extract with Dichloromethane (DCM), dry over Na2SO4, and purify via chromatography.
Biological Application: Kinase Inhibition
Derivatives of 1,2,3,4-tetrahydroquinoline have shown profound efficacy as[3]. The rigid THQ core perfectly mimics the adenine ring of ATP, allowing it to competitively bind to the kinase hinge region, thereby blocking downstream phosphorylation cascades responsible for tumor proliferation.
Mechanism of action for THQ-derived PI3K/mTOR inhibitors in oncology.
Analytical Validation
To ensure the integrity of the synthesized THQ derivatives, rigorous analytical validation is required:
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LC-MS: Utilized to confirm the exact mass of the coupled product. The dihydrochloride salt of the starting material will show an [M+H]+ peak at m/z 149.1 (corresponding to the free base).
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1H NMR (DMSO-d6): The structural signature of the THQ core includes the aliphatic multiplets of the saturated ring (typically around 1.8 ppm, 2.6 ppm, and 3.2 ppm) and the distinct aromatic splitting pattern of the 1,2,4-trisubstituted benzene ring.
References
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Organic Synthesis. "Acid-Amine Coupling using HBTU". Source: Organic Synthesis. URL: [Link]
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Chaube, U., et al. "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer". Source: Future Medicinal Chemistry, Taylor & Francis. URL: [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1309976-14-4|1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. peptide.com [peptide.com]
